Shizukaol A

Description

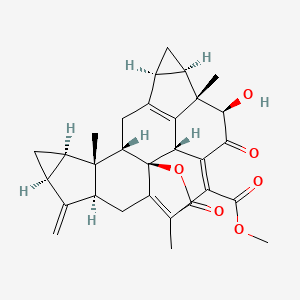

Structure

3D Structure

Properties

IUPAC Name |

methyl (2Z)-2-[(1R,2S,8S,10S,12R,13S,14S,17S,19R,20S,21R)-21-hydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34O6/c1-11-14-7-19(14)29(4)17(11)10-18-12(2)28(35)37-31(18)21(29)9-16-15-8-20(15)30(5)23(16)24(31)22(25(32)26(30)33)13(3)27(34)36-6/h14-15,17,19-21,24,26,33H,1,7-10H2,2-6H3/b22-13-/t14-,15-,17+,19-,20-,21+,24+,26+,29-,30+,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSUZVYXPAKHQW-SFVFYCNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC3C(=C)C4CC4C3(C5C2(C6C7=C(C5)C8CC8C7(C(C(=O)C6=C(C)C(=O)OC)O)C)OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C[C@H]3C(=C)[C@H]4C[C@H]4[C@@]3([C@H]5[C@@]2([C@@H]\6C7=C(C5)[C@H]8C[C@H]8[C@@]7([C@H](C(=O)/C6=C(/C)\C(=O)OC)O)C)OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Botanical Treasury of Chloranthus: A Technical Guide to the Biological Source of Shizukaol A

For Researchers, Scientists, and Drug Development Professionals

Introduction: Shizukaol A, a Complex Dimeric Sesquiterpenoid with Therapeutic Potential

This compound is a structurally intricate lindenane-type dimeric sesquiterpenoid that has garnered significant interest within the scientific community. Its complex polycyclic framework, comprising multiple stereocenters, presents a formidable challenge for synthetic chemists and a fascinating subject for natural product researchers. Beyond its structural novelty, this compound and its congeners exhibit a range of promising biological activities, including anti-inflammatory and potential antiviral properties. This guide provides a comprehensive overview of the biological origin of this compound, detailing its natural source, a robust methodology for its isolation and purification, and an exploration of its biosynthetic origins.

The Genus Chloranthus: A Rich Reservoir of Lindenane Sesquiterpenoids

The primary biological source of this compound and other lindenane sesquiterpenoids is plants belonging to the genus Chloranthus, a member of the Chloranthaceae family.[1][2] These herbaceous plants are predominantly found in Eastern Asia, including regions of China, Japan, and Korea.[3][4] Species such as Chloranthus japonicus and Chloranthus fortunei are particularly well-documented producers of these complex natural products.[1][3] In traditional Chinese medicine, various parts of Chloranthus plants have been utilized for their therapeutic properties, treating ailments ranging from traumatic injuries and rheumatic arthralgia to inflammatory conditions.[3][4] The characteristic chemical profile of this genus is rich in sesquiterpenoid dimers and trimers, making it a valuable resource for the discovery of novel bioactive compounds.[3][4]

Isolation and Purification of this compound from Chloranthus japonicus

The isolation of this compound from its natural source is a multi-step process that requires careful extraction and chromatographic separation. The following protocol is a comprehensive methodology based on established procedures for the isolation of lindenane sesquiterpenoids from Chloranthus japonicus.[3][4][5]

Experimental Protocol:

1. Plant Material Collection and Preparation:

-

Air-dried whole plants or roots of Chloranthus japonicus are collected.[3]

-

The plant material is powdered to increase the surface area for efficient extraction.[3][4]

2. Extraction:

-

The powdered plant material (e.g., 10 kg) is subjected to exhaustive extraction with 95% ethanol under reflux conditions. This process is typically repeated three times to ensure maximum recovery of the target compounds.[3][4]

-

The resulting ethanolic extracts are combined and concentrated under reduced pressure to yield a crude residue.[3][4]

3. Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).[3][5] This step serves to fractionate the extract based on the polarity of its constituents. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

4. Chromatographic Purification:

-

Initial Column Chromatography: The ethyl acetate-soluble fraction is subjected to column chromatography over silica gel.[3][5] A gradient elution system, for example, a mixture of chloroform and methanol (e.g., 100:1 to 5:1), is employed to separate the components based on their affinity for the stationary phase.[5]

-

Medium Pressure Liquid Chromatography (MPLC) or Flash Chromatography: Fractions containing lindenane sesquiterpenoids, identified by thin-layer chromatography (TLC) analysis, are further purified using MPLC or flash chromatography on a C18 reversed-phase column.[3] A gradient of methanol and water is an effective mobile phase for this separation.[3]

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound in high purity is achieved by semi-preparative or preparative HPLC, often on a C18 column with a suitable mobile phase, such as a methanol/water or acetonitrile/water mixture.[6]

5. Structure Elucidation:

-

The purity and identity of the isolated this compound are confirmed by a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS), and by comparison with published data.[1]

Experimental Workflow Diagram:

Caption: Workflow for the isolation and purification of this compound.

Quantitative Data and Spectroscopic Characterization

The yield of this compound from Chloranthus species can vary depending on the plant source, collection time, and extraction efficiency. While specific yields for this compound are not always reported, the yield for a related compound, Shizukaol D, was found to be approximately 0.0002% from the dried plant material of C. japonicus.[3][4][5]

Table 1: Spectroscopic Data for this compound

| Technique | Key Features and Data |

| ¹H NMR | Complex spectrum with characteristic signals for the lindenane skeleton, including those for methyl groups, olefinic protons, and protons of the cyclopropane ring. |

| ¹³C NMR | Displays signals corresponding to all carbon atoms in the dimeric structure, including carbonyls, olefinic carbons, and quaternary carbons. |

| Mass Spec. | Provides the molecular weight and fragmentation pattern, confirming the elemental composition of C₃₁H₃₄O₆.[7] |

Biosynthesis of Lindenane Sesquiterpenoid Dimers

The biosynthesis of lindenane sesquiterpenoid dimers like this compound is a fascinating example of nature's chemical ingenuity. The proposed biosynthetic pathway involves the dimerization of two lindenane-type sesquiterpene monomeric precursors.[6] This key dimerization step is believed to proceed via a hetero-Diels-Alder reaction, a powerful [4+2] cycloaddition that forms the core cyclic system of the dimeric structure.[6]

The biosynthesis begins with the universal precursor for all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are generated through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. These five-carbon units are sequentially condensed to form the fifteen-carbon intermediate, farnesyl pyrophosphate (FPP). FPP then undergoes a series of cyclizations and rearrangements, catalyzed by specific terpene synthases, to generate the characteristic lindenane sesquiterpenoid skeleton. Finally, two monomers of lindenane sesquiterpenoids undergo an enzyme-mediated Diels-Alder reaction to form the dimeric structure of this compound.

Proposed Biosynthetic Pathway Diagram:

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

Chloranthus japonicus and other species within the Chloranthus genus stand out as the definitive biological sources of the lindenane sesquiterpenoid this compound. The intricate process of its isolation and purification, though challenging, is achievable through a systematic combination of extraction and multi-step chromatographic techniques. The structural complexity of this compound is a direct result of a fascinating biosynthetic pathway highlighted by a key hetero-Diels-Alder reaction. This in-depth understanding of the biological origins, isolation, and biosynthesis of this compound is crucial for researchers in natural product chemistry, pharmacology, and drug development, paving the way for further exploration of its therapeutic potential.

References

-

Wang, X. C., Zhang, Y. N., Wang, L. L., Ma, S. P., Liu, J. H., & Hu, L. H. (2008). Lindenane sesquiterpene dimers from Chloranthus fortunei. Journal of natural products, 71(4), 674–677. [Link]

-

Ran, X. H., Teng, F., Chen, C. X., Wei, G., Hao, X. J., & Liu, H. Y. (2010). Chloramultiols A-F, lindenane-type sesquiterpenoid dimers from Chloranthus multistachys. Journal of natural products, 73(5), 867–871. [Link]

- Kawabata, J., Fukushi, Y., Tahara, S., & Mizutani, J. (1990). This compound, a sesquiterpene dimer from Chloranthus japonicus. Phytochemistry, 29(7), 2332-2334.

-

Hu, R., Yan, H., Hao, X., Liu, H., & Wu, J. (2013). Shizukaol D isolated from Chloranthus japonicas inhibits AMPK-dependent lipid content in hepatic cells by inducing mitochondrial dysfunction. PloS one, 8(8), e73527. [Link]

-

Hu, R., Yan, H., Hao, X., Liu, H., & Wu, J. (2013). Shizukaol D Isolated from Chloranthus japonicas Inhibits AMPK-Dependent Lipid Content in Hepatic Cells by Inducing Mitochondrial Dysfunction. PloS one, 8(8), e73527. [Link]

- Kawabata, J., Fukushi, Y., Tahara, S., & Mizutani, J. (1981). Isolation and Structural Elucidation of Four Sesquiterpenes from Chloranthus japonicus (Chloranthaceae). Agricultural and Biological Chemistry, 45(6), 1447-1453.

-

Bian, X. X., Zhao, X., Liu, S. S., Wu, L., Yin, X. W., Shen, C. P., ... & Luo, J. G. (2024). Anti-Inflammatory Peroxidized Chlorahololide-Type Dimers Are Artifacts of Shizukaol-Type Dimers: From Phenomena Discovery and Confirmation to Potential Underlying Mechanism. Molecules, 29(4), 886. [Link]

-

Hu, R., Yan, H., Hao, X., Liu, H., & Wu, J. (2013). Shizukaol D Isolated from Chloranthus japonicas Inhibits AMPK-Dependent Lipid Content in Hepatic Cells by Inducing Mitochondrial Dysfunction. PLOS ONE, 8(8), e73527. [Link]

- Lee, S., Shin, Y., Lee, J. W., Kim, H., & Kim, J. (2010). Evaluation of Immunotoxicity of Shizukaol B Isolated from Chloranthus japonicus. Journal of Toxicology and Environmental Health, Part A, 73(5-6), 431-439.

-

Hu, R., Yan, H., Hao, X., Liu, H., & Wu, J. (2013). Chemical structure of shizukaol D from Chloranthus japonicas. ResearchGate. [Link]

-

Yin, X. W., Hu, J. J., Ren, F. C., Bian, X. X., Zhao, X., Liu, S. S., ... & Luo, J. G. (2024). Anti-inflammatory Lindenane Sesquiterpene Dimers from the Roots of Chloranthus fortunei. ACS omega. [Link]

-

Li, Z., Zhang, D., Wang, Y., Zhang, Y., Li, Y., Lie, X., ... & Zhang, X. (2024). Lindenane sesquiterpenoid dimers with NLRP3 inflammasome inhibitory activities from Chloranthus holostegius var. shimianensis. Biomedicine & Pharmacotherapy, 178, 117087. [Link]

-

Lee, M. K., Park, S. H., Kim, M. J., Kim, D. H., & Lee, J. H. (2023). Biological Activities of the Extract and Hitorins A and B from Chloranthus quadrifolius in Human Adipose-Derived Mesenchymal Stem Cells. Cosmetics, 10(4), 109. [Link]

-

Tang, L., Zhu, H., Yang, X., Xie, F., Peng, J., Jiang, D., ... & Yu, L. (2016). Shizukaol D, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway. PloS one, 11(3), e0152012. [Link]

Sources

- 1. Lindenane sesquiterpene dimers from Chloranthus fortunei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Shizukaol D Isolated from Chloranthus japonicas Inhibits AMPK-Dependent Lipid Content in Hepatic Cells by Inducing Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Shizukaol D Isolated from Chloranthus japonicas Inhibits AMPK-Dependent Lipid Content in Hepatic Cells by Inducing Mitochondrial Dysfunction | PLOS One [journals.plos.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Shizukaol A

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unraveling the Complexity of a Dimeric Sesquiterpenoid

Shizukaol A, a natural product isolated from Chloranthus japonicus, stands as a testament to the intricate molecular architecture achievable in nature.[1][2] First identified in 1990, this compound belongs to the lindenane class of sesquiterpenoid dimers, a family of molecules known for their complex polycyclic frameworks and significant biological activities.[1][2] This guide provides a detailed exploration of the chemical structure and stereochemistry of this compound, offering insights for researchers in natural product chemistry, medicinal chemistry, and drug development. Understanding the nuanced three-dimensional arrangement of this molecule is paramount for elucidating its mechanism of action and for designing synthetic strategies and novel analogs.

The Core Architectural Framework: A Heptacyclic Dimer

This compound is a dimeric sesquiterpenoid, meaning it is formed from two C15 sesquiterpene units.[1] Its chemical formula is C₃₁H₃₄O₆, and it has a molecular weight of 502.6 g/mol .[3] The core of this compound is a complex heptacyclic (seven-ring) system, a hallmark of the lindenane dimer family.[2] This intricate framework arises from a Diels-Alder reaction between two lindenane-type sesquiterpene precursors, a process that has been mimicked in its total synthesis.[2]

The structural elucidation of this compound was initially achieved through a combination of spectroscopic methods and chemical degradation. Pyrolysis of this compound yields chloranthalactone A and a diene, revealing the nature of the two monomeric units and the cyclohexene ring that links them.[2] This retro-Diels-Alder fragmentation was a key step in piecing together the complex puzzle of its structure.[2]

Below is a diagram illustrating the monomeric units that form the dimeric structure of this compound.

Caption: Biosynthetic approach to this compound's core structure.

The Defining Feature: A Multitude of Stereocenters

The most striking feature of this compound's structure is its high degree of stereochemical complexity. The molecule possesses more than ten contiguous stereocenters, creating a unique and rigid three-dimensional shape.[2] The precise arrangement of these stereocenters is critical to its biological activity and presents a significant challenge for chemical synthesis.

The IUPAC name for this compound, which systematically describes its stereochemistry, is methyl (2Z)-2-[(1R,2S,8S,10S,12R,13S,14S,17S,19R,20S,21R)-21-hydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.0²,⁶.0²,¹⁴.0⁸,¹³.0¹⁰,¹².0¹⁷,¹⁹.0²⁰,²⁴]tetracosa-5,16(24)-dien-23-ylidene]propanoate. This name precisely defines the orientation of each substituent at every chiral center.

A two-dimensional representation of the chemical structure of this compound with stereochemical details is presented below.

Caption: 2D structure of this compound with stereochemistry.

Spectroscopic Signature: The Key to Identification

The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic techniques. The data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a unique fingerprint for the molecule. The spectroscopic data of synthetic this compound have been shown to be in full agreement with those reported for the natural product.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complex structure of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the connectivity and stereochemical environment of each atom in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of its key functional groups. Expected characteristic absorptions would include:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3500 | Hydroxyl (-OH) | O-H stretch |

| ~3000-2850 | C-H (alkane) | C-H stretch |

| ~1735 | Ester (C=O) | C=O stretch |

| ~1725 | Ketone (C=O) | C=O stretch |

| ~1660 | Alkene (C=C) | C=C stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would confirm the molecular formula C₃₁H₃₄O₆. The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure, although the complexity of this compound would likely lead to a complex fragmentation pattern.

Experimental Protocols: A Glimpse into Structure Elucidation

The determination of a complex natural product's structure is a multi-faceted process. The following diagram outlines a generalized workflow for the isolation and structural elucidation of a compound like this compound.

Sources

- 1. Shizukaol D, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | TargetMol [targetmol.com]

- 4. Total syntheses of shizukaols A and E - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Shizukaol A: A Technical Guide for Natural Product Researchers

Introduction

Shizukaol A, a fascinating and structurally complex natural product, stands as a hallmark molecule in the family of lindenane sesquiterpenoid dimers. First isolated from the roots of Chloranthus japonicus, its unique heptacyclic framework and dense stereochemistry present a formidable challenge and an excellent case study for modern spectroscopic structure elucidation.[1][2] This guide provides an in-depth, technically-focused walkthrough of the spectroscopic data—mass spectrometry (MS) and nuclear magnetic resonance (NMR)—that are pivotal for the complete structural characterization of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a mere listing of data, delving into the causality behind experimental choices and the logical process of piecing together a complex molecular puzzle.

Chapter 1: The Foundation of Identity - Mass Spectrometry Analysis

The initial step in the characterization of any novel compound is the unambiguous determination of its molecular formula. For a molecule of the complexity of this compound, high-resolution mass spectrometry (HRMS) is the definitive tool.

The Principle of High-Resolution Mass Spectrometry (HRMS)

HRMS, particularly with a soft ionization technique like electrospray ionization (ESI), provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition from a single measurement, a critical first step that constrains all subsequent spectroscopic analysis.

Experimental Protocol: Acquiring HR-ESI-MS Data for this compound

-

Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: The sample is introduced into a high-resolution mass spectrometer, for instance, a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, via an ESI source.

-

Data Acquisition: The spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺ or adducts like the sodiated molecule [M+Na]⁺.

-

Data Analysis: The measured m/z value is processed using the instrument's software to generate a list of possible elemental compositions that fit the observed mass with a high degree of accuracy (typically within 5 ppm).

Data Interpretation: Unveiling the Molecular Formula

For this compound, the HR-ESI-MS would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. This data would lead to the assignment of the molecular formula C₃₁H₃₄O₆ .

| Ion | Calculated m/z | Observed m/z | Molecular Formula |

| [M+H]⁺ | 503.2377 | (Example value) | C₃₁H₃₅O₆⁺ |

| [M+Na]⁺ | 525.2197 | (Example value) | C₃₁H₃₄O₆Na⁺ |

This molecular formula reveals a significant number of unsaturations (double bonds and rings), immediately suggesting a complex polycyclic structure, which is characteristic of lindenane sesquiterpenoid dimers.

Chapter 2: Mapping the Skeleton - 1D and 2D NMR Spectroscopy

With the molecular formula established, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to piece together the intricate carbon skeleton and the placement of functional groups.

Fundamentals of NMR in Natural Product Elucidation

-

¹H NMR: Provides information on the chemical environment of protons, their connectivity through spin-spin coupling, and their relative numbers through integration.

-

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment (e.g., carbonyl, olefinic, aliphatic). DEPT (Distortionless Enhancement by Polarization Transfer) experiments further differentiate between CH₃, CH₂, CH, and quaternary carbons.

-

2D NMR: A suite of experiments (COSY, HSQC, HMBC) that reveal correlations between nuclei, allowing for the assembly of the molecular structure fragment by fragment.

Experimental Workflow: From Sample to Structure

The process of NMR-based structure elucidation follows a logical and systematic workflow.

Caption: A streamlined workflow for the structure elucidation of this compound using NMR spectroscopy.

Analysis of ¹H and ¹³C NMR Spectra

The ¹H and ¹³C NMR spectra of this compound are complex, reflecting its intricate structure. Below are illustrative tables of the expected chemical shifts for the key structural motifs of a lindenane sesquiterpenoid dimer.

Table 1: Illustrative ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Proton(s) | δ (ppm) | Multiplicity | Assignment |

| H-13a, H-13b | ~5.0, ~4.7 | s, s | Exocyclic methylene protons |

| H-13'a, H-13'b | ~4.9, ~4.3 | s, s | Exocyclic methylene protons |

| H-7' | ~5.1 | m | Olefinic proton |

| H-6 | ~4.3 | m | Oxygenated methine |

| Me-14 | ~1.8 | s | Methyl group |

| Me-14' | ~2.0 | s | Methyl group |

| Me-15 | ~0.5 | s | Methyl group on cyclopropane |

| Me-15' | ~1.2 | s | Methyl group |

| Cyclopropyl | ~0.8-0.7 | m | Highly shielded protons |

Table 2: Illustrative ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Carbon(s) | δ (ppm) | Type (DEPT) | Assignment |

| C-8, C-12, C-12' | ~170-175 | C | Lactone/Ester Carbonyls |

| C-4, C-5 | ~140-150 | C | Olefinic Quaternary Carbons |

| C-11, C-11' | ~120-130 | C | Olefinic Quaternary Carbons |

| C-13, C-13' | ~110-120 | CH₂ | Exocyclic Methylene Carbons |

| C-6 | ~80-90 | CH | Oxygenated Methine |

| C-1, C-1' | ~30-40 | CH | Cyclopropyl Methines |

| C-10, C-10' | ~40-50 | C | Quaternary Carbons |

| Me-14, Me-14' | ~20-25 | CH₃ | Methyl Groups |

| Me-15, Me-15' | ~15-20 | CH₃ | Methyl Groups |

Note: These are representative values. Actual chemical shifts may vary.

Assembling the Structure with 2D NMR

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be instrumental in tracing out the spin systems within each sesquiterpenoid monomer, for instance, identifying the protons on the cyclopentane and cyclohexane rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It is a powerful tool for assigning the carbon signals based on the less-congested proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for elucidating the complete carbon skeleton of a complex molecule like this compound. HMBC reveals correlations between protons and carbons that are two or three bonds away. This allows for the connection of the fragments identified by COSY and the placement of quaternary carbons and heteroatoms.

The following diagram illustrates how key HMBC correlations would be used to link different parts of the this compound structure.

Caption: Key HMBC correlations for assembling the this compound scaffold.

By systematically analyzing these correlations, the entire planar structure of this compound can be deduced. For example, a crucial HMBC correlation from a proton on one monomer to a carbon on the other would definitively establish the linkage point between the two sesquiterpenoid units.

Conclusion

The structural elucidation of this compound is a testament to the power of modern spectroscopic techniques. The journey from a raw natural extract to a fully characterized molecule relies on a logical and synergistic application of HRMS and a suite of 1D and 2D NMR experiments. This guide has outlined the fundamental principles and the practical workflow involved in this process. For researchers in natural product chemistry and drug discovery, a thorough understanding of these spectroscopic methods is not just beneficial, but essential for navigating the complexities of the molecular world and unlocking the potential of nature's chemical diversity.

References

- Kawabata, J., Fukushi, Y., Tahara, S., & Mizutani, J. (1990). This compound, a sesquiterpene dimer from Chloranthus japonicus. Phytochemistry, 29(7), 2332–2334. (This is the primary reference for the isolation and initial characterization of this compound.

-

Tang, L., Zhu, H., Yang, X., Xie, F., Peng, J., Jiang, D., ... & Yu, L. (2016). Shizukaol D, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway. PLoS ONE, 11(3), e0152012. Available from: [Link]

-

Peng, X., et al. (2018). Total syntheses of shizukaols A and E. Nature Communications, 9(1), 4040. Available from: [Link]

-

Li, Y., et al. (2008). Lindenane sesquiterpene dimers from Chloranthus fortunei. Journal of Natural Products, 71(4), 674-677. Available from: [Link]

Sources

Shizukaol A: A Dimeric Sesquiterpenoid with Therapeutic Potential in Inflammation and Oncology

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Shizukaol A, a complex dimeric sesquiterpenoid first isolated from Chloranthus japonicus, represents a compelling natural product scaffold for therapeutic innovation. Possessing a unique heptacyclic framework, this lindenane-type dimer has demonstrated significant biological activities, most notably in the realms of anti-inflammatory and potential anticancer applications. This technical guide provides an in-depth exploration of the current understanding of this compound's therapeutic promise. We will dissect its mechanism of action in inflammatory processes, delving into its modulation of the HMGB1/Nrf2/HO-1 signaling pathway. Furthermore, we will explore the prospective anticancer applications, drawing insights from closely related shizukaol analogues that have been shown to induce apoptosis and interfere with critical oncogenic pathways such as the Wnt signaling cascade. This guide is designed to furnish researchers and drug development professionals with the foundational knowledge, detailed experimental protocols, and mechanistic insights necessary to advance the study of this compound as a potential therapeutic agent.

Introduction: The Chemical Ecology and Therapeutic Promise of this compound

Natural products remain a cornerstone of drug discovery, providing intricate and biologically relevant chemical structures that have been honed by evolution. The genus Chloranthus has a rich history in traditional medicine, particularly in Asia, for treating a variety of ailments, including inflammatory conditions.[1][2] Phytochemical investigations into this genus have unveiled a diverse array of sesquiterpenoids and their dimeric forms, which are often the primary bioactive constituents.[3][4]

This compound, first isolated from Chloranthus japonicus in 1990, is a lindenane-type dimeric sesquiterpenoid characterized by a complex heptacyclic framework with over ten contiguous stereocenters.[5][6] The intricate architecture of shizukaols has not only posed a significant challenge and triumph for synthetic chemists but also hinted at a precise and potent interaction with biological targets.[6][7] Dimeric sesquiterpenoids, as a class, are known to exhibit a range of biological activities, including anti-inflammatory, antitumor, and neuroprotective effects, often with greater potency than their monomeric precursors.[8][9] This guide will focus on the experimentally validated and potential therapeutic applications of this compound, with a particular emphasis on its anti-inflammatory and anticancer properties.

Anti-Inflammatory Applications of this compound

Chronic inflammation is a key pathological driver of numerous human diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The therapeutic targeting of inflammatory pathways is a major focus of modern drug development. This compound has emerged as a promising anti-inflammatory agent, with studies elucidating a multi-pronged mechanism of action.

Mechanistic Insights into Anti-Inflammatory Action

Research has demonstrated that this compound exerts its anti-inflammatory effects by modulating the HMGB1/Nrf2/HO-1 signaling pathway.[1] This pathway is a critical regulator of the cellular response to oxidative stress and inflammation.

Specifically, this compound has been shown to:

-

Inhibit Pro-inflammatory Mediators: this compound significantly down-regulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes responsible for the production of the pro-inflammatory molecules nitric oxide (NO) and prostaglandins, respectively.[1][10]

-

Suppress NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammation. This compound has been observed to inhibit the phosphorylation and subsequent nuclear translocation of NF-κB, thereby preventing the transcription of a host of pro-inflammatory genes.[1]

-

Activate the Nrf2/HO-1 Antioxidant Response: this compound enhances the expression and nuclear translocation of Nrf2, a transcription factor that controls the expression of antioxidant and cytoprotective genes.[1] This leads to an upregulation of heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1), which collectively help to mitigate oxidative stress, a key component of the inflammatory response.[1]

-

Target HMGB1: High mobility group box 1 (HMGB1) is a damage-associated molecular pattern (DAMP) molecule that, when released from cells, can perpetuate inflammation. This compound has been shown to inhibit the activation of HMGB1, representing a key upstream regulatory point in its anti-inflammatory cascade.[1]

The multifaceted mechanism of this compound, encompassing both the suppression of pro-inflammatory pathways and the activation of antioxidant responses, makes it a particularly attractive candidate for further development as an anti-inflammatory therapeutic.

Quantitative Efficacy of this compound

The anti-inflammatory potential of this compound has been quantified in vitro, providing a benchmark for its potency.

| Assay | Cell Line | IC50 Value | Reference |

| Nitric Oxide (NO) Inhibition | RAW 264.7 | 13.79 ± 1.11 μM | [9] |

This table summarizes the reported half-maximal inhibitory concentration (IC50) of this compound in a key in vitro model of inflammation.

Visualizing the Anti-Inflammatory Signaling Pathway of this compound

Caption: this compound's anti-inflammatory mechanism of action.

Potential Anticancer Applications of the Shizukaol Family

While the direct anticancer activity of this compound is an area of active investigation, compelling evidence from studies on its close analogue, Shizukaol D, suggests a promising therapeutic avenue for this class of compounds.

Insights from Shizukaol D: Targeting the Wnt Signaling Pathway

The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and survival during embryonic development and adult tissue homeostasis.[11][12] Aberrant activation of this pathway is a hallmark of many cancers, particularly colorectal and liver cancer, where it drives tumor initiation and progression.[13][14]

Studies on Shizukaol D have demonstrated its ability to inhibit the growth of human liver cancer cells by modulating the Wnt signaling pathway.[15][16] The key findings from this research include:

-

Induction of Apoptosis: Shizukaol D induces programmed cell death in liver cancer cells in a dose- and time-dependent manner.[15]

-

Attenuation of Wnt Signaling: Shizukaol D was shown to attenuate Wnt signaling, leading to a decrease in the expression of β-catenin, the central effector of the canonical Wnt pathway.[15]

-

Downregulation of Wnt Target Genes: The reduction in nuclear β-catenin levels results in the decreased expression of downstream Wnt target genes that are critical for cancer cell proliferation and survival, such as c-myc and cyclin D1.[15][17]

Given the structural similarity between this compound and Shizukaol D, it is plausible that this compound may exert similar anticancer effects through the modulation of the Wnt pathway or other oncogenic signaling cascades. This hypothesis warrants dedicated investigation.

Visualizing the Potential Anticancer Mechanism

Caption: Potential anticancer mechanism via Wnt pathway modulation.

Future Directions: Neuroprotective Potential

While direct evidence for the neuroprotective effects of this compound is currently lacking, the broader family of sesquiterpenoids and extracts from the Chloranthus genus have shown promise in this area.[18] Neuroinflammation is a key pathological component of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Given this compound's potent anti-inflammatory properties, it is a logical and compelling candidate for investigation in models of neurodegeneration. Future research should aim to evaluate the ability of this compound to protect neurons from inflammatory and oxidative stress-induced damage.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to evaluate the therapeutic potential of this compound.

Protocol 1: Griess Assay for Nitric Oxide Quantification

This protocol is for the colorimetric determination of nitrite (a stable metabolite of NO) in cell culture supernatants.

Materials:

-

Griess Reagent:

-

Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.

-

-

Sodium Nitrite (NaNO2) standard solution (1 mM).

-

Cell culture medium.

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 540 nm.

Procedure:

-

Standard Curve Preparation: Prepare a series of NaNO2 standards (e.g., 0-100 µM) by diluting the 1 mM stock in cell culture medium.

-

Sample Collection: Collect cell culture supernatants from cells treated with this compound and/or an inflammatory stimulus (e.g., LPS). Centrifuge to remove any cellular debris.

-

Assay: a. Add 50 µL of each standard or sample to a 96-well plate in duplicate. b. Add 50 µL of Griess Reagent Solution A to each well. c. Incubate for 10 minutes at room temperature, protected from light. d. Add 50 µL of Griess Reagent Solution B to each well. e. Incubate for another 10 minutes at room temperature, protected from light.

-

Measurement: Read the absorbance at 540 nm using a microplate reader.

-

Analysis: Subtract the absorbance of the blank (medium only) from all readings. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Determine the nitrite concentration in the samples from the standard curve.[3][17]

Protocol 2: Western Blot for iNOS and COX-2 Expression

This protocol details the detection and quantification of iNOS and COX-2 protein levels in cell lysates.

Materials:

-

RIPA buffer with protease inhibitors.

-

BCA or Bradford protein assay kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels.

-

PVDF membrane.

-

Blocking buffer (5% non-fat dry milk or BSA in TBST).

-

Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin).

-

HRP-conjugated secondary antibody.

-

ECL detection reagent.

-

Imaging system.

Procedure:

-

Protein Extraction: Lyse treated cells in RIPA buffer. Quantify protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Denature 20-40 µg of protein per sample in Laemmli buffer. Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: a. Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C. b. Wash the membrane three times with TBST. c. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Apply ECL reagent and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize the iNOS and COX-2 signals to the loading control.[19][20]

Protocol 3: Immunofluorescence for NF-κB Nuclear Translocation

This protocol allows for the visualization and quantification of NF-κB p65 subunit translocation from the cytoplasm to the nucleus.

Materials:

-

Cells cultured on coverslips in a 6-well plate.

-

4% paraformaldehyde in PBS.

-

0.2% Triton X-100 in PBS (permeabilization buffer).

-

Blocking buffer (e.g., 10% normal goat serum in PBS).

-

Primary antibody (anti-NF-κB p65).

-

Fluorescently labeled secondary antibody.

-

DAPI nuclear stain.

-

Fluorescence microscope.

Procedure:

-

Fixation: Fix treated cells with 4% paraformaldehyde for 15-30 minutes at room temperature.

-

Permeabilization: Permeabilize cells with 0.2% Triton X-100 for 10 minutes.

-

Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.

-

Antibody Staining: a. Incubate with anti-NF-κB p65 primary antibody overnight at 4°C. b. Wash three times with PBS. c. Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

-

Counterstaining: Wash three times with PBS. Stain nuclei with DAPI for 5-10 minutes.

-

Imaging: Wash three times with PBS and mount coverslips on microscope slides. Visualize and capture images using a fluorescence microscope. Analyze the subcellular localization of the NF-κB p65 signal.[1][21]

Experimental Workflow Visualization

Caption: Workflow for assessing this compound's bioactivity.

Conclusion

This compound stands out as a natural product with significant therapeutic potential, particularly in the fields of inflammation and oncology. Its well-defined anti-inflammatory mechanism, centered on the modulation of the HMGB1/Nrf2/HO-1 and NF-κB pathways, provides a solid foundation for its development as a treatment for inflammatory disorders. While its anticancer properties require more direct investigation, the compelling data from its analogue, Shizukaol D, strongly suggests that the shizukaol scaffold is a promising starting point for the development of novel anticancer agents, potentially targeting the Wnt signaling pathway. The complex stereochemistry of this compound, while a synthetic challenge, also offers the potential for high-potency, specific interactions with its biological targets. This technical guide has provided a comprehensive overview of the current knowledge surrounding this compound and furnished the necessary protocols to empower further research. The continued exploration of this fascinating dimeric sesquiterpenoid is highly warranted and holds the promise of yielding new therapeutic options for a range of debilitating diseases.

References

- This compound exerts anti-inflammatory effect by regulating HMGB1/Nrf2/HO-1 p

- Application Notes and Protocols: Western Blot Analysis of iNOS and COX-2 Expression Following Bakkenolide B Tre

- Chloranthus japonicus Sieb. (Chloranthaceae): A review of metabolite structural diversity and pharmacology | Request PDF.

- Can any one suggest the exact protocol for NO assay using Griess reagent? Do I have to use colorless media for plating the cells?

- Application Notes: Quantifying Nitric Oxide Production with the Griess Reaction. Benchchem.

- (PDF) Total syntheses of shizukaols A and E.

- Shizukaol D, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling P

- Immunocytochemistry/Immunofluorescence Protocol for NFkB p65 Antibody (NBP1-96139). Novus Biologicals.

- Dimeric Sesquiterpenoids. PubMed.

- Total Nitric Oxide and Nitr

- Application Notes and Protocols: Western Blot Analysis of COX-2 in Cox-2-IN-32 Tre

- Total syntheses of shizukaols A and E. PubMed.

- Total syntheses of shizukaols A and E. PMC - PubMed Central - NIH.

- Western blot analysis of iNOS and COX-2 in RAW 264.7 cells exposed to...

- Shizukaol B, an active sesquiterpene from Chloranthus henryi, attenuates LPS-induced inflammatory responses in BV2 microglial cells | Request PDF.

- NF-kB p65 Immunofluorescen 65 Immunofluorescence Labeling Kit beling Kit. Fivephoton Biochemicals.

- Immunofluorescence Protocol (IF Protocol). Sino Biological.

- Shizukaol B, an active sesquiterpene from Chloranthus henryi, attenuates LPS-induced inflammatory responses in BV2 microglial cells. PubMed.

- Western blot was performed to detect renal COX-2 and iNOS levels in...

- Wnt signaling p

- Wnt Signalling Pathway Parameters for Mammalian Cells. PMC - NIH.

- Western blot analysis of COX-1, COX-2, eNOS, phospho-eNOS and iNOS...

- This compound exerts anti-inflammatory effect by regulating HMGB1/Nrf2/HO-1 p

- Review of the anticancer properties of 6‐shogaol: Mechanisms of action in cancer cells and future research opportunities. PMC - PubMed Central.

- [Advance in on chemical constituent and bioactivity research of genus Chloranthus].

- Wnt signaling in cancer: from biomarkers to targeted therapies and clinical transl

- Anticancer and cancer preventive activities of shogaol and curcumin from Zingiberaceae family plants in KG-1a leukemic stem cells. PMC - NIH.

- The Wnt Signalling Pathway: A Tailored Target in Cancer. MDPI.

- Anticancer perspective of 6-shogaol: anticancer properties, mechanism of action, synergism and delivery system. PubMed Central.

- Anticancer Effects of High Glucosinolate Synthesis Lines of Brassica rapa on Colorectal Cancer Cells. MDPI.

- Shizukaol D, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling P

- Antioxidant Activity and Neuroprotective Activity of Stilbenoids in Rat Primary Cortex Neurons via the PI3K/Akt Signalling P

- The IC50 value of the anti-inflammatory assay indicated that values...

- Anti-Inflammatory, Anti-Oxidant, GC-MS Profiling and Molecular Docking Analyses of Non-Polar Extracts

Sources

- 1. Immunocytochemistry/Immunofluorescence Protocol for NFkB p65 Antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 2. bio-protocol.org [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Protocol Griess Test [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound exerts anti-inflammatory effect by regulating HMGB1/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Shizukaol B, an active sesquiterpene from Chloranthus henryi, attenuates LPS-induced inflammatory responses in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 12. Wnt Signalling Pathway Parameters for Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Wnt signaling in cancer: from biomarkers to targeted therapies and clinical translation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Shizukaol D, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Shizukaol D, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis of Shizukaol A in Chloranthus Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shizukaol A, a prominent member of the lindenane-type dimeric sesquiterpenoids, represents a class of structurally complex and biologically active natural products isolated from various Chloranthus species. Possessing a unique heptacyclic framework, these molecules have garnered significant attention for their potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound, from its fundamental precursors to the intricate dimerization process. We will delve into the proposed enzymatic machinery, the key chemical transformations, and the experimental evidence that underpins the putative biosynthetic route. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, biosynthesis, and drug discovery, offering insights into the molecular logic that governs the formation of these fascinating compounds.

Introduction: The Architectural Complexity of this compound

The genus Chloranthus is a rich source of structurally diverse and biologically active secondary metabolites, with lindenane sesquiterpenoids being a characteristic chemical signature.[1][2] this compound is a dimeric lindenane sesquiterpenoid, meaning it is formed from the union of two monomeric lindenane units.[3] The intricate polycyclic structure of this compound, featuring a congested scaffold with numerous stereocenters, presents a formidable challenge for chemical synthesis and a fascinating puzzle for biosynthetic investigation.[2] Understanding the biosynthetic pathway is not only of fundamental scientific interest but also holds the key to unlocking the potential for metabolic engineering and sustainable production of these valuable compounds.

The Proposed Biosynthetic Pathway: A Stepwise Elucidation

The biosynthesis of this compound is hypothesized to proceed through a multi-step pathway, commencing with the universal precursor of all sesquiterpenes, farnesyl diphosphate (FPP), and culminating in a pivotal dimerization event.

From Farnesyl Diphosphate to the Lindenane Skeleton: The Elusive Cyclization

The journey to this compound begins with the cyclization of the acyclic C15 precursor, farnesyl diphosphate (FPP). This transformation is catalyzed by a class of enzymes known as terpene synthases or cyclases. While the genome of Chloranthus spicatus has been sequenced and revealed the presence of 73 terpene synthase (TPS) genes, indicating a significant capacity for terpenoid biosynthesis, a specific "lindenane synthase" responsible for the formation of the characteristic lindenane skeleton has yet to be functionally characterized.[4]

The proposed cyclization cascade, initiated by the ionization of FPP, likely proceeds through a series of carbocationic intermediates, ultimately leading to the formation of the lindenane carbocyclic core. The precise mechanism and the stereochemical control exerted by the putative lindenane synthase are areas of active investigation.

Diagram of the Proposed FPP Cyclization to the Lindenane Monomer:

Caption: Proposed enzymatic cyclization of FPP to the lindenane monomer precursor.

Tailoring the Monomer: The Hypothetical Role of Cytochrome P450s

Following the formation of the basic lindenane skeleton, it is plausible that a series of "tailoring" enzymes further modify the monomer before dimerization. Cytochrome P450 monooxygenases (P450s) are a superfamily of enzymes renowned for their ability to catalyze a wide range of oxidative reactions in secondary metabolism, including hydroxylations, epoxidations, and rearrangements.[5][6]

While no specific P450s have been definitively linked to the this compound pathway in Chloranthus, their involvement is strongly suspected based on the oxidized nature of the lindenane monomers that participate in the dimerization. These enzymes would be responsible for introducing the necessary functional groups on the monomeric precursors, thereby setting the stage for the subsequent Diels-Alder reaction. The identification and characterization of these putative P450s are critical next steps in fully elucidating the pathway.

Diagram of Putative P450-mediated Lindenane Monomer Modification:

Caption: Hypothetical role of Cytochrome P450 enzymes in the modification of the lindenane skeleton.

The Dimerization Step: A Crucial [4+2] Cycloaddition

The hallmark of this compound biosynthesis is the dimerization of two lindenane-type monomers via a Diels-Alder reaction, a powerful [4+2] cycloaddition that forms the central six-membered ring of the heptacyclic core.[2] A key question in the field is whether this reaction is enzyme-catalyzed or occurs spontaneously under physiological conditions.

Biomimetic syntheses have successfully demonstrated that the dimerization to form this compound and related compounds can proceed non-enzymatically from a proposed triene intermediate of the lindenane skeleton.[1] This suggests that the formation of this compound could be a spontaneous event once the reactive monomers are produced. However, the existence of natural Diels-Alderases is becoming increasingly evident in other biosynthetic pathways, leaving open the possibility of an enzyme, a so-called "Diels-Alderase," that controls the regio- and stereoselectivity of this crucial step in Chloranthus.[7][8][9][10] The identification of such an enzyme would be a landmark discovery in the field of natural product biosynthesis.

Diagram of the Proposed Diels-Alder Dimerization:

Caption: The pivotal Diels-Alder reaction in the formation of this compound.

Experimental Methodologies for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway relies on a combination of classical and modern experimental techniques.

Transcriptome Mining and Gene Discovery

The availability of genomic and transcriptomic data from Chloranthus species is a powerful tool for identifying candidate genes involved in the biosynthesis of this compound.[4][11][12] By searching for sequences homologous to known terpene synthases and cytochrome P450s, researchers can generate a list of candidate genes for further functional characterization. Co-expression analysis, which identifies genes with similar expression patterns to known pathway genes, can further narrow down the list of candidates.

Experimental Workflow for Transcriptome-based Gene Discovery:

Caption: A typical workflow for identifying candidate biosynthetic genes from transcriptome data.

Functional Characterization of Candidate Enzymes

Once candidate genes are identified, their functions must be validated experimentally. This typically involves heterologous expression of the gene in a microbial host, such as E. coli or yeast, followed by in vitro enzyme assays.[13]

Step-by-Step Protocol for Terpene Synthase Assay:

-

Cloning and Expression: The full-length coding sequence of the candidate terpene synthase gene is cloned into an appropriate expression vector. The resulting plasmid is then transformed into a suitable E. coli expression strain.

-

Protein Production and Purification: The bacterial culture is induced to express the recombinant protein. The cells are then harvested, lysed, and the protein of interest is purified using affinity chromatography.

-

Enzyme Assay: The purified enzyme is incubated with the substrate, farnesyl diphosphate (FPP), in a reaction buffer containing a divalent cation cofactor (typically Mg²⁺ or Mn²⁺).

-

Product Extraction: The reaction products (terpene hydrocarbons) are extracted from the aqueous reaction mixture using an organic solvent (e.g., hexane or pentane).

-

Product Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the specific terpene structures produced by the enzyme. Comparison of the mass spectra and retention times with authentic standards confirms the identity of the products.

Investigating Protein-Protein Interactions

Given the potential for a multi-enzyme complex in the this compound pathway, investigating protein-protein interactions is crucial. Techniques such as yeast two-hybrid (Y2H) screening, co-immunoprecipitation (Co-IP), and bimolecular fluorescence complementation (BiFC) can be employed to identify interactions between the putative lindenane synthase, cytochrome P450s, and any potential Diels-Alderase.[8][14][15][16][17]

Quantitative Analysis of Lindenane Sesquiterpenoids

While detailed quantitative data on the flux through the this compound pathway is scarce, the relative abundance of different lindenane sesquiterpenoids in various Chloranthus species provides valuable insights into the metabolic output of this pathway.

Table 1: Representative Lindenane-Type Sesquiterpenoids from Chloranthus Species

| Compound | Type | Chloranthus Species | Reference |

| This compound | Dimer | C. japonicus, C. fortunei | [1][18] |

| Shizukaol D | Dimer | C. japonicus | [2] |

| Chlorajaponilide C | Dimer | C. japonicus | [2] |

| Multistalide B | Dimer | C. multistachys | [2] |

| Sarglabolide I | Dimer | Sarcandra glabra | [2] |

| Chloranholides F-T | Dimer | C. holostegius | [19] |

| Chlomultiols A-L | Monomers & Dimers | C. multistachys | [16] |

Future Directions and Conclusion

The biosynthesis of this compound in Chloranthus species presents a compelling case study in the evolution of complex metabolic pathways. While significant progress has been made in outlining the plausible biosynthetic route, several key questions remain unanswered. The definitive identification and functional characterization of the lindenane synthase and any associated tailoring enzymes, particularly cytochrome P450s, are paramount. Furthermore, resolving the enzymatic versus non-enzymatic nature of the final Diels-Alder dimerization will be a significant milestone.

Future research efforts will likely leverage a combination of genomics, transcriptomics, proteomics, and sophisticated biochemical assays to fill these knowledge gaps. The elucidation of the complete biosynthetic pathway will not only deepen our understanding of plant secondary metabolism but also pave the way for the heterologous production of this compound and its analogs for pharmacological evaluation and development.

References

- Chen, Q., Gao, J., Jamieson, C., Liu, J., Ohashi, M., Bai, J., Yan, D., Liu, B., & Wang, Y. (2019). Enzymatic Intermolecular Hetero-Diels–Alder Reaction in the Biosynthesis of Tropolonic Sesquiterpenes. Journal of the American Chemical Society, 141(36), 14052-14056.

- Li, L., et al. (2021). The Chloranthus genome provides insights into the early diversification of angiosperms.

- Liu, Y., et al. (2024). Discovery of sesquiterpenoids from the roots of Chloranthus henryi Hemsl. var. hupehensis (Pamp.) K. F. Wu and their anti-inflammatory activity by IKBα/NF-κB p65 signaling pathway suppression. Bioorganic Chemistry, 147, 107420.

- Gawas, D., & D'Souza, L. (2021). Detection Methods for Analysis of Protein-Protein Interactions. Journal of Analytical & Pharmaceutical Research, 10(4).

- Patsnap. (2025). What techniques are used to study protein-protein interactions?.

- Zahiri, J., et al. (2013). Protein-Protein Interaction Detection: Methods and Analysis. International Journal of Proteomics, 2013, 145654.

- Huang, W. M., et al. (2022). Chlomultiols A-L, sesquiterpenoids from Chloranthus multistachys and their anti-inflammatory activities. Phytochemistry, 193, 113001.

- Wikipedia. (n.d.).

- Xu, Y. J., et al. (2010). Sesquiterpenoids and diterpenoids from Chloranthus anhuiensis. Chemistry & Biodiversity, 7(1), 151-157.

- Zhang, X., et al. (2023). Lindenane sesquiterpenoid dimers from Chloranthus holostegius with anti-neuroinflammatory activities in BV-2 microglia. Phytochemistry, 215, 113859.

- Johnson, C. W. (2019). Reanalysis of Lindenatriene, a Building Block for the Synthesis of Lindenane Oligomers. Tetrahedron, 75(24), 3140-3144.

- Huang, Z., et al. (2022). Representative natural oligomers of lindenane sesquiterpenoids.

- Wang, N., et al. (2023). Lindenane sesquiterpenoid dimers with NLRP3 inflammasome inhibitory activities from Chloranthus holostegius var. shimianensis. Phytochemistry, 207, 113568.

- Johnson, C. W. (2019). Reanalysis of Lindenatriene, a Building Block for the Synthesis of Lindenane Oligomers. Tetrahedron, 75(24), 3140-3144.

- Huang, Z., et al. (2022). Asymmetric Total Synthesis of Natural Lindenane Sesquiterpenoid Oligomers via a Triene as a Potential Biosynthetic Intermediate.

- Gase, K., & Baldwin, I. T. (2014). Transcriptome analysis of Catharanthus roseus for gene discovery and expression profiling. BMC Genomics, 15, 635.

- Gao, L., et al. (2020). Diels–Alder reactions in natural product biosynthesis.

- Auchere, F., & Li, D. (2011). Natural Diels-Alderases: Elusive and Irresistable. Current Opinion in Chemical Biology, 15(2), 231-239.

- Malhotra, B., & Franke, J. (2022). Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants. Phytochemistry, 203, 113391.

- Dickschat, J. S. (2023). Functional characterisation of twelve terpene synthases from actinobacteria. Beilstein Journal of Organic Chemistry, 19, 1373-1384.

- Liu, B. (2022). Progress in the Total Synthesis of Lindenane Sesquiterpene Oligomers. Sichuan University College of Chemistry.

- Meunier, B., de Visser, S. P., & Shaik, S. (2004). Mechanism of oxidation reactions catalyzed by cytochrome p450 enzymes. Chemical Reviews, 104(9), 3947-3980.

- Krämer, A. (2020). First natural Diels–Alder enzyme discovered in mulberry tree. Chemistry World.

- Huang, Z., et al. (2022).

- Zhao, Q., et al. (2025). Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in the flower of Paeonia lactiflora. Postharvest Biology and Technology, 219, 113231.

- Chen, Q., et al. (2025). Four Cytochrome P450 Enzymes Mediate Oxidation Cascades in the Biosynthesis of Cephalotane-Type Diterpenoids.

- Huang, T., et al. (2021). The Oxidation Cascade of a Rare Multifunctional P450 Enzyme Involved in Asperterpenoid A Biosynthesis. Frontiers in Chemistry, 9, 785368.

- Li, Y., et al. (2024). Functional characterization of terpene synthases SmTPS1 involved in floral scent formation in Salvia miltiorrhiza. Plant Physiology and Biochemistry, 211, 108713.

- Liu, B., et al. (2019). A unified strategy toward total syntheses of lindenane sesquiterpenoid [4 + 2] dimers.

- Denisov, I. G., Makris, T. M., Sligar, S. G., & Schlichting, I. (2002). Oxidizing species in the mechanism of cytochrome P450.

- De-la-Cruz, M., Velázquez-Márquez, S., & Núñez-Farfán, J. (2021). Tropane alkaloids and terpenes synthase genes of Datura stramonium (Solanaceae). PeerJ, 9, e11634.

- Peters, R. J. (2021). Discovery of bifunctional diterpene cyclases/synthases in bacteria supports a bacterial origin for the plant terpene synthase gene family.

- Gase, K., & Baldwin, I. T. (2014). Transcriptome Analysis of Catharanthus roseus for Gene Discovery and Expression Profiling.

- Zainal, Z., et al. (2020). Functional characterization of a new terpene synthase from Plectranthus amboinicus. PLoS ONE, 15(7), e0235416.

Sources

- 1. Asymmetric Total Synthesis of Natural Lindenane Sesquiterpenoid Oligomers via a Triene as a Potential Biosynthetic Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A unified strategy toward total syntheses of lindenane sesquiterpenoid [4 + 2] dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress in the Total Synthesis of Lindenane Sesquiterpene Oligomers-College of Chemistry [chem.scu.edu.cn]

- 4. Chloranthus genome provides insights into the early diversification of angiosperms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants [beilstein-journals.org]

- 6. Mechanism of oxidation reactions catalyzed by cytochrome p450 enzymes. | Semantic Scholar [semanticscholar.org]

- 7. The evolutionary origin of naturally occurring intermolecular Diels-Alderases from Morus alba - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and investigation of natural Diels–Alderases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural Diels-Alderases: Elusive and Irresistable - PMC [pmc.ncbi.nlm.nih.gov]

- 10. First natural Diels–Alder enzyme discovered in mulberry tree | Research | Chemistry World [chemistryworld.com]

- 11. Transcriptome analysis of Catharanthus roseus for gene discovery and expression profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Functional characterization of a new terpene synthase from Plectranthus amboinicus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sesquiterpenoids and diterpenoids from Chloranthus anhuiensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rearranged Lindenane Sesquiterpenoid Trimers from Chloranthus fortunei: Target Discovery and Biomimetic Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chlomultiols A-L, sesquiterpenoids from Chloranthus multistachys and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Reanalysis of Lindenatriene, a Building Block for the Synthesis of Lindenane Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Lindenane sesquiterpenoid dimers from Chloranthus holostegius with anti-neuroinflammatory activities in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Cytotoxicity Screening of Shizukaol A

Introduction: Unveiling the Potential of a Natural Sesquiterpenoid Dimer

Natural products have long been a cornerstone in the discovery of novel therapeutic agents, particularly in oncology[1][2]. Their vast structural diversity and biological complexity offer a rich resource for identifying compounds that can modulate critical cellular pathways involved in cancer development and progression[2]. Within this context, the lindenane-type sesquiterpenoid oligomers, isolated from plants of the Chloranthaceae family, represent a class of molecules with unique, congested polycyclic architectures and significant biological potential[3][4].

Shizukaol A, a sesquiterpenoid dimer first isolated from Chloranthus japonicus, belongs to this intriguing family of natural products[5][6]. While direct studies on this compound are limited, research on closely related analogs provides a compelling rationale for investigating its cytotoxic properties. For instance, Shizukaol D has been shown to inhibit the growth of human liver cancer cells by inducing apoptosis and modulating the Wnt signaling pathway[7][8][9]. Other compounds from Chloranthus species have demonstrated anti-inflammatory and antitumor activities[10][11]. Given this background, a preliminary cytotoxicity screening of this compound is a critical first step to systematically evaluate its potential as an anticancer agent.

This guide provides a comprehensive framework for conducting this initial screen. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific principles and strategic considerations necessary for generating robust and interpretable data. We will progress from foundational experimental design to the execution of core viability and cytotoxicity assays, culminating in a strategy for data analysis and interpretation that will lay the groundwork for future mechanism-of-action studies.

Chapter 1: Foundational Principles of In Vitro Cytotoxicity Screening

The primary objective of a preliminary in vitro screen is to efficiently determine if a compound exhibits biological activity against cancer cells and to establish a dose-dependent relationship[12][13]. This initial evaluation serves as a gatekeeper, identifying promising candidates for more intensive investigation while deprioritizing inactive or non-specifically toxic compounds[14]. A well-designed screen is built on a multi-assay approach to capture different facets of cellular response.

A robust preliminary screen should assess three key endpoints:

-

Metabolic Viability: This measures the overall health and metabolic activity of a cell population. Assays like the MTT assay are excellent indicators of cellular function, particularly mitochondrial integrity[15]. A reduction in metabolic activity is often the first sign of a cellular response to a bioactive compound.

-

Membrane Integrity: The loss of plasma membrane integrity is a definitive marker of cell death, particularly necrosis or late-stage apoptosis[12]. The Lactate Dehydrogenase (LDH) release assay quantifies this by measuring the activity of a cytosolic enzyme in the culture medium, providing a direct measure of cytotoxicity[16].

-

Mode of Cell Death: Distinguishing between apoptosis (programmed cell death) and necrosis is crucial. Apoptosis is a controlled process and is often a desired mechanism for anticancer drugs. Assays for apoptosis markers, such as Annexin V staining, provide mechanistic insight that complements viability and cytotoxicity data[17].

This tiered approach, moving from broad functional assessment to more specific mechanistic questions, ensures a comprehensive initial characterization of this compound's biological activity.

Protocol:

-

Perform cell seeding and treatment in a 96-well plate as described in Chapter 2.

-

Following the incubation period (e.g., 48 hours), prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Filter sterilize this solution.

-

Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[18]

-

Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Carefully aspirate the medium from each well without disturbing the cells or the formazan crystals.

-

Add 100-150 µL of a solubilization solvent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the crystals.

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes, protected from light.[15]

-

Read the absorbance on a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]

The LDH Release Assay: Quantifying Membrane Damage

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the culture medium upon damage to the plasma membrane.[19] The assay measures the activity of this extracellular LDH by coupling the conversion of lactate to pyruvate with the reduction of a tetrazolium salt into a colored formazan product. The intensity of the color is proportional to the amount of LDH released and, therefore, to the level of cytotoxicity.[20]

Protocol:

-

Perform cell seeding and treatment in a 96-well plate. Crucially, set up additional control wells for each condition:

-

At the end of the incubation period, centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells.

-

Carefully transfer 50-100 µL of supernatant from each well to a new, clean 96-well plate. Be cautious not to disturb the cell monolayer.[21]

-

Prepare the LDH reaction mixture according to the manufacturer’s instructions (typically a substrate mix and a dye solution).

-

Add 100 µL of the prepared reaction mixture to each well of the new assay plate.[21]

-

Incubate the plate at room temperature for 20-30 minutes, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

Apoptosis Detection: Unveiling the Mode of Cell Death

Principle: This assay differentiates between viable, apoptotic, and necrotic cells. It uses two fluorescent probes:

-

Annexin V: A protein that has a high affinity for phosphatidylserine (PS). In early apoptosis, PS flips from the inner to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V.[22]

-

Propidium Iodide (PI): A fluorescent DNA-intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It only enters cells in late-stage apoptosis or necrosis when membrane integrity is lost.[22]

Protocol (Flow Cytometry):

-

Seed and treat cells in a 6-well or 12-well plate to ensure a sufficient number of cells for analysis.

-

After treatment, collect both the adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or accutase (trypsin can cleave surface proteins). Pool with the floating cells from the supernatant.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 1X Annexin Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

-

Add 5 µL of fluorescently-labeled Annexin V (e.g., FITC-conjugated) and 5 µL of PI solution (e.g., 50 µg/mL).

-

Incubate the cells for 15 minutes at room temperature in the dark.[23]

-

Analyze the samples immediately by flow cytometry. The FITC signal is typically detected in the FL1 channel and the PI signal in the FL2 or FL3 channel.

Chapter 4: Data Analysis, Interpretation, and Reporting

Calculating Cell Viability and Cytotoxicity

-

For the MTT Assay:

-

Percentage Viability = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

-

-

For the LDH Assay:

-

Percentage Cytotoxicity = [(Absorbance of Treated Sample - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100

-

Generating Dose-Response Curves and IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition in vitro. It is the most common metric for quantifying a compound's potency.

-

Plotting: Plot the Percentage Viability (or inhibition) against the log of the this compound concentration.

-

Curve Fitting: Use a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to fit the data using software like GraphPad Prism or R.[24]

-

Extrapolation: The software will calculate the IC₅₀ value from the fitted curve.[25]

Data Presentation

Summarize the calculated IC₅₀ values in a clear, concise table to allow for easy comparison of this compound's potency and selectivity across the tested cell lines.

| Cell Line | This compound IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) |

| HepG2 | [Experimental Value] | [Experimental Value] |

| A549 | [Experimental Value] | [Experimental Value] |

| HFF-1 | [Experimental Value] | [Experimental Value] |

Statistical Analysis

To determine if the observed effects are statistically significant, compare the treated groups to the vehicle control. For multiple concentrations, a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) is appropriate for normally distributed data. If data is non-parametric, a Kruskal-Wallis test should be used.[24]

Conclusion & Future Directions

This guide outlines a comprehensive, multi-faceted strategy for the preliminary cytotoxicity screening of this compound. By integrating assays that measure metabolic health, membrane integrity, and the mode of cell death, this workflow will generate a robust initial dataset to evaluate its anticancer potential.

The results of this screen will form a critical decision point. If this compound demonstrates potent and selective cytotoxicity (i.e., a low IC₅₀ in cancer cells and a significantly higher IC₅₀ in non-cancerous cells), further investigation is warranted. Subsequent steps would include:

-

Expanding the Cell Line Panel: Testing against a broader panel of cancer cell lines, particularly those of the same tissue origin (e.g., other liver cancer lines), to confirm the initial findings.[26]

-

Detailed Mechanism of Action Studies: Investigating the specific molecular pathways affected by this compound. This could involve cell cycle analysis, Western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins), and exploring its effects on signaling pathways implicated by its analogs, such as the Wnt pathway.[7]

-

In Vivo Studies: If in vitro data remains promising, the next major step would be to evaluate the efficacy and toxicity of this compound in preclinical animal models.[13]

By following this structured and scientifically-grounded approach, researchers can effectively unlock the therapeutic potential hidden within natural products like this compound.

References

-

Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PLoS One, 6(11), e26908. [Link]

-

Protocols.io. (2024). LDH cytotoxicity assay. [Link]

-

Setyaningsih, Y. S. H., et al. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. Jurnal Bioteknologi & Biosains Indonesia, 9(2), 279-293. [Link]

-

Wijesinghe, W. A. J. P., et al. (2010). An Efficient and Economical MTT Assay for Determining the Antioxidant Activity of Plant Natural Product Extracts and Pure Compounds. Journal of Natural Products, 73(7), 1213-1216. [Link]

-

Kainz, Q. M., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 26(1), 11202. [Link]

-

Tang, L., et al. (2016). Shizukaol D, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway. PLoS ONE, 11(3), e0152012. [Link]

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]

-

National Center for Biotechnology Information. (2016). Shizukaol D, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway. PLoS ONE. [Link]